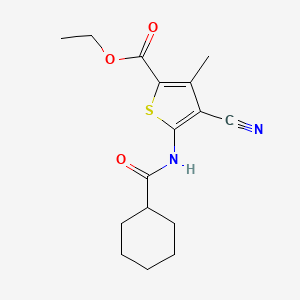

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate

CAS No.: 449177-14-4

Cat. No.: VC4217176

Molecular Formula: C16H20N2O3S

Molecular Weight: 320.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 449177-14-4 |

|---|---|

| Molecular Formula | C16H20N2O3S |

| Molecular Weight | 320.41 |

| IUPAC Name | ethyl 4-cyano-5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C16H20N2O3S/c1-3-21-16(20)13-10(2)12(9-17)15(22-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19) |

| Standard InChI Key | ITFHMJBLZMQHTQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C#N)C |

Introduction

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. It features a cyano group, a cyclohexanecarboxamide moiety, and an ethyl ester functional group, making it an interesting subject for research in organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which contributes to its potential applications in various scientific fields.

Synthesis Methods

The synthesis of Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method for synthesizing such compounds includes starting with simpler thiophene derivatives and modifying them through various chemical transformations. For example, a similar compound, Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, is synthesized via a Sandmeyer-type reaction from ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate .

Potential Applications

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate has potential applications in several fields due to its unique structure and functional groups:

-

Medicinal Chemistry: The compound's structure suggests potential bioactivity, which could be explored for drug development.

-

Organic Chemistry Research: Its unique functional groups make it a valuable compound for studying chemical reactions and synthesis methods.

-

Materials Science: Derivatives of this compound could lead to new materials with specific properties.

Table 2: Potential Applications

| Field | Potential Use |

|---|---|

| Medicinal Chemistry | Drug development due to potential bioactivity |

| Organic Chemistry Research | Study of chemical reactions and synthesis methods |

| Materials Science | Development of new materials with specific properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume